1-Piperazineethanol, 4-(3-chlorophenyl)-

Übersicht

Beschreibung

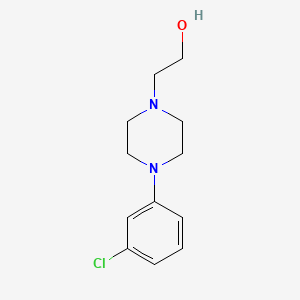

“1-Piperazineethanol, 4-(3-chlorophenyl)-” is a chemical compound with the molecular formula C12H17ClN2O1. It is also known by other names such as “4-(3-Chlorophenyl)-1-piperazineethanol” and "2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol"1.

Synthesis Analysis

The synthesis of 1-(3-chlorophenyl)piperazine (mCPP), a related compound, is commonly achieved through the reaction of diethanolamine with m-chloroaniline2. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene2.

Molecular Structure Analysis

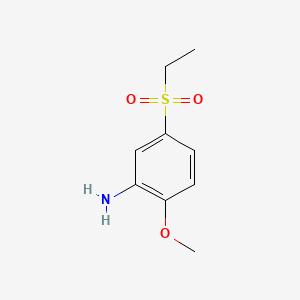

The molecular structure of “1-Piperazineethanol, 4-(3-chlorophenyl)-” includes a piperazine ring bound to a 3-chlorophenyl group and an ethanol group1. The InChI string representation of the molecule is InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H21.

Chemical Reactions Analysis

While specific chemical reactions involving “1-Piperazineethanol, 4-(3-chlorophenyl)-” are not readily available, piperazine derivatives are known to participate in a variety of reactions. For instance, they can undergo reactions with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.Physical And Chemical Properties Analysis

The molecular weight of “1-Piperazineethanol, 4-(3-chlorophenyl)-” is 240.73 g/mol1. It has a computed XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity1. The compound has one hydrogen bond donor and three hydrogen bond acceptors1. The topological polar surface area is 26.7 Ų1.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : The compound has been synthesized through various methods, with one approach involving the reaction of 1-(3-chlorophenyl)piperazine with 3-chloropropanal by reductive amination in ethanol. This process is highlighted for its efficiency in producing chlorophenyl piperazine derivatives with potential applications in medicinal chemistry (Bhat et al., 2018). Another notable synthesis method involves 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, aiming for high overall yield and relevance for further chemical transformations (Mai, 2005).

Structural and Electronic Properties : Detailed investigations into the structural, electronic, and molecular properties have been conducted. These studies utilize spectral data analysis and density functional theory (DFT) to understand the compound's crystal structure, electronic behavior, and potential reactivity. Such insights are crucial for designing compounds with specific biological activities (Bhat et al., 2018).

Biological and Pharmacological Potential

Anticancer and Antituberculosis Activities : Derivatives of 1-Piperazineethanol, 4-(3-chlorophenyl)-, have been synthesized and tested for their potential anticancer and antituberculosis effects. Some derivatives have shown promising activity against specific cancer cell lines and Mycobacterium tuberculosis, indicating the compound's relevance in drug development for these diseases (Mallikarjuna et al., 2014).

Analytical Applications in Forensics : There's also research focused on the development of analytical methods for detecting this compound in forensic samples. For instance, a simple, fast, and portable electrochemical method has been proposed for its detection, showcasing the compound's relevance in the context of legal and forensic investigations (Silva et al., 2021).

Safety And Hazards

Specific safety and hazard information for “1-Piperazineethanol, 4-(3-chlorophenyl)-” is not readily available in the searched resources.

Zukünftige Richtungen

The future directions for “1-Piperazineethanol, 4-(3-chlorophenyl)-” could involve further exploration of its synthesis methods, chemical properties, and potential biological activities. Given the wide range of activities exhibited by piperazine derivatives, this compound may have potential applications in various fields such as medicinal chemistry and drug discovery3.

Eigenschaften

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXXPJLGDQJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199916 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanol, 4-(3-chlorophenyl)- | |

CAS RN |

51941-10-7 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.